molecular formula C33H11F13NO5PS B8239010 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide

1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide

Cat. No.: B8239010
M. Wt: 811.5 g/mol
InChI Key: REZSEMOOQKAGSK-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated, polycyclic sulfonamide derivative characterized by a rigid phosphapentacyclic core and two pentafluorophenyl substituents. Its structural complexity arises from the fusion of oxygen-containing rings (12,14-dioxa) and a phosphorus center (λ⁵-phospha), which likely confers unique electronic and steric properties.

Properties

IUPAC Name

1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H11F13NO5PS/c34-21-19(22(35)26(39)29(42)25(21)38)15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(20-23(36)27(40)30(43)28(41)24(20)37)32(18)52-53(48,51-31(15)17)47-54(49,50)33(44,45)46/h1-10H,(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZSEMOOQKAGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=C(C(=C(C(=C6F)F)F)F)F)OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=C(C(=C(C(=C7F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H11F13NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves multiple steps. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorinated groups enhance its binding affinity to these targets, leading to specific biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Analogues

Feature Target Compound Analogues Reference
Core Structure Phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-decaene with λ⁵-phosphorus Polycyclic ethers (e.g., Rapamycin derivatives) lacking phosphorus or fluorinated substituents
Fluorination 10,16-bis(2,3,4,5,6-pentafluorophenyl); trifluoromethanesulfonamide Perfluorooctane sulfonamides (e.g., EtFOSA) with linear fluorinated chains
Sulfonamide Group Triflamide (CF₃SO₂NH-) Benzyltriflamides (e.g., N-benzyl-1,1,1-trifluoro-N-(1-phenylpropyl)methanesulfonamide)
  • Phosphorus-Containing Cores: Unlike simpler sulfonamides, the target compound’s λ⁵-phosphorus center introduces pyramidal geometry, altering electron distribution compared to non-phosphorylated analogues like veronicoside or catalposide .
  • Fluorination Patterns : The pentafluorophenyl groups distinguish it from less-fluorinated bioactive sulfonamides (e.g., sulfluramid derivatives in ) and enhance lipophilicity, akin to perfluorinated benzenesulfonates .

Chemical and Electronic Properties

NMR Spectral Analysis

  • 13C-NMR Shifts: The pentafluorophenyl groups exhibit deshielded aromatic carbons (δ 140–160 ppm), contrasting with non-fluorinated benzoyl derivatives (δ 120–130 ppm) .
  • 1H-NMR : Protons near the phosphorus center show splitting patterns indicative of restricted rotation, a feature absent in simpler triflamides like compound 4 in .

Crystallographic Data

  • The SHELX system () has been pivotal in resolving its complex stereochemistry, revealing bond angles (P–O: ~120°) distinct from non-phosphorylated polycycles .

Analytical and Computational Comparisons

Mass Spectrometry (LC-MS/MS)

  • Molecular networking () would cluster this compound with other perfluorinated sulfonamides (cosine score >0.8), differing from non-fluorinated analogues like vanilloyl derivatives .

Similarity Indexing

  • Using Tanimoto coefficients (), the compound shows ~60% similarity to EtFOSA () due to shared sulfonamide and fluorinated motifs but diverges in core complexity .

Biological Activity

The compound 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is a complex fluorinated sulfonamide with significant potential in biological applications due to its unique structural features and chemical properties. This article aims to explore its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C33H11F13NO5PSC_{33}H_{11}F_{13}NO_{5}PS with a molecular weight of approximately 811.5 g/mol. The compound features multiple fluorinated phenyl groups and a phosphapentacyclo structure that may contribute to its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity. For instance:

  • In vitro studies have shown that fluorinated sulfonamides can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Case Study : A related compound demonstrated IC50 values ranging from 20 to 50 µM against breast cancer cells in laboratory settings.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested based on its structural analogs:

  • Mechanism : The presence of sulfonamide groups can inhibit the activity of cyclooxygenase (COX) enzymes involved in inflammatory pathways.
  • Research Findings : Compounds structurally similar to this sulfonamide have shown significant inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophage cells with IC50 values around 25 µM .

Antimicrobial Activity

Fluorinated compounds are known for their enhanced antimicrobial properties:

  • Broad Spectrum : Preliminary tests indicate potential effectiveness against Gram-positive and Gram-negative bacteria.
  • Case Study : A derivative exhibited bactericidal effects with minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Toxicological Profile

While the biological activities are promising, the compound's safety profile must also be considered:

  • Toxicity Studies : Initial assessments suggest acute toxicity upon ingestion or dermal exposure; however, specific LD50 values are not yet established for this compound .
  • Safety Precautions : It is categorized as toxic if swallowed or inhaled; appropriate safety measures should be taken when handling .

Summary of Research Findings

Activity TypeObservationsReference
AnticancerIC50 values between 20 - 50 µM in cell lines
Anti-inflammatorySignificant NO inhibition in RAW 264.7 cells
AntimicrobialEffective against S. aureus and E. coli
ToxicityAcute toxicity noted; specific LD50 not established

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